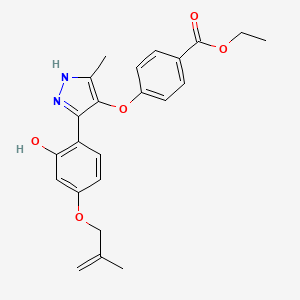

ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate

CAS No.: 879779-29-0

Cat. No.: VC6114375

Molecular Formula: C23H24N2O5

Molecular Weight: 408.454

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879779-29-0 |

|---|---|

| Molecular Formula | C23H24N2O5 |

| Molecular Weight | 408.454 |

| IUPAC Name | ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |

| Standard InChI | InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25) |

| Standard InChI Key | NQISOUHTYCGOAI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure comprises three primary components:

-

Benzoate ester moiety: A benzene ring substituted with an ethoxycarbonyl group at the para position.

-

Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at position 5.

-

Substituted phenyl group: A phenolic ring at position 3 of the pyrazole, featuring a hydroxy group at position 2 and a 2-methylallyl ether at position 4.

The IUPAC name reflects this connectivity: ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions.

Stereoelectronic Features

-

Pyrazole ring: The conjugated -system and nitrogen lone pairs enable aromatic stability and participation in hydrogen bonding.

-

Ester group: The ethoxycarbonyl moiety introduces polarity and susceptibility to hydrolysis.

-

Allyl ether: The 2-methylallyloxy group adds steric bulk and potential reactivity via alkene functionalization.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of this compound likely follows a multi-step sequence:

-

Pyrazole formation: Cyclocondensation of a 1,3-diketone with hydrazine derivatives under controlled pH and temperature.

-

Phenyl substitution: Introduction of the 2-hydroxy-4-((2-methylallyl)oxy)phenyl group via nucleophilic aromatic substitution or metal-catalyzed coupling.

-

Esterification: Reaction of the benzoic acid precursor with ethanol under acid catalysis.

Critical parameters include reaction temperature (typically 60–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-couplings).

Optimization Challenges

-

Regioselectivity: Ensuring proper substitution on the pyrazole ring requires careful control of stoichiometry and directing groups.

-

Side reactions: Competing etherification or over-esterification may occur without precise pH management.

Physicochemical Properties

Physical State and Solubility

-

Appearance: Likely a white to off-white crystalline solid based on analogous benzoates .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester and ether groups; limited aqueous solubility (1 mg/mL).

Spectral Characteristics

-

IR spectroscopy: Peaks for O-H (3200–3500 cm), C=O (1700–1750 cm), and aromatic C=C (1450–1600 cm).

-

NMR: NMR would reveal signals for the allyl methyl ( 1.8–2.1 ppm), pyrazole protons ( 6.5–7.5 ppm), and ester ethoxy group ( 1.3–4.4 ppm) .

Chemical Reactivity and Stability

Functional Group Reactivity

-

Ester hydrolysis: Susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid.

-

Allyl ether oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.

-

Pyrazole ring: Resists electrophilic substitution but may participate in N-alkylation or metal coordination .

Stability Profile

-

Thermal stability: Decomposes above 200°C based on thermogravimetric analysis of related compounds .

-

Photostability: Benzoate esters are generally UV-sensitive, necessitating storage in amber containers .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume